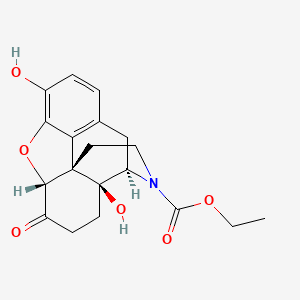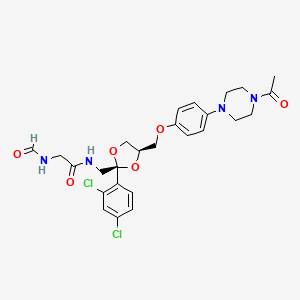
Ketoconazole-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoconazole-N-methylformamide is a compound that combines the antifungal properties of ketoconazole with the solvent properties of N-methylformamide. Ketoconazole is a well-known antifungal agent used to treat various fungal infections, while N-methylformamide is an organic compound used as a reagent in organic synthesis and as a highly polar solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole-N-methylformamide involves the reaction of ketoconazole with N-methylformamide. Ketoconazole can be synthesized through a multi-step process involving the reaction of imidazole with various reagents to form the final product . N-methylformamide is typically prepared by reacting methylamine with methyl formate or through transamidation involving formamide .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of both ketoconazole and N-methylformamide, followed by their combination under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ketoconazole-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by OH radicals, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like OH radicals and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of methylisocyanate and other related compounds .
Scientific Research Applications
Ketoconazole-N-methylformamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on fungal cell membranes and its ability to inhibit fungal growth.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ketoconazole-N-methylformamide involves the inhibition of ergosterol synthesis in fungal cell membranes. Ketoconazole interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in increased fungal cellular permeability and inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another antifungal agent that inhibits ergosterol synthesis but has a different chemical structure.
Itraconazole: Similar to ketoconazole but with a broader spectrum of activity and better absorption.
Voriconazole: A triazole antifungal with improved efficacy and safety profile compared to ketoconazole.
Uniqueness
Ketoconazole-N-methylformamide is unique due to its combination of antifungal and solvent properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C26H30Cl2N4O6 |
|---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
N-[[(2S,4R)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-formamidoacetamide |
InChI |
InChI=1S/C26H30Cl2N4O6/c1-18(34)31-8-10-32(11-9-31)20-3-5-21(6-4-20)36-14-22-15-37-26(38-22,16-30-25(35)13-29-17-33)23-7-2-19(27)12-24(23)28/h2-7,12,17,22H,8-11,13-16H2,1H3,(H,29,33)(H,30,35)/t22-,26-/m1/s1 |
InChI Key |
XRVDJJPAVOFCOR-ATIYNZHBSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


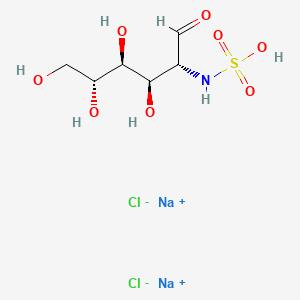
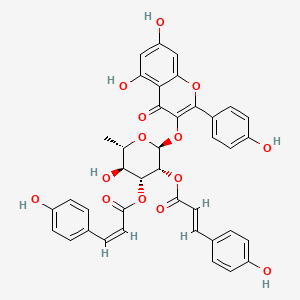
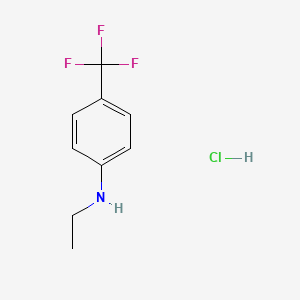
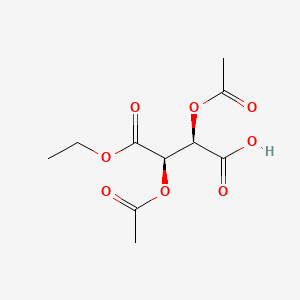
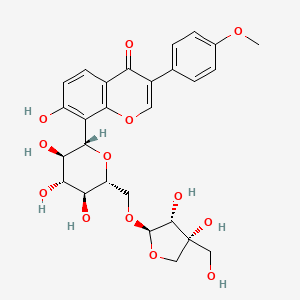
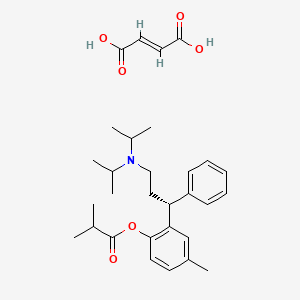
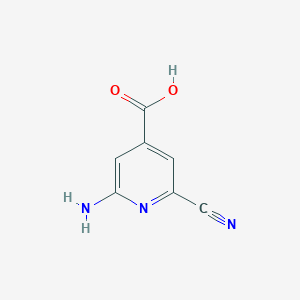
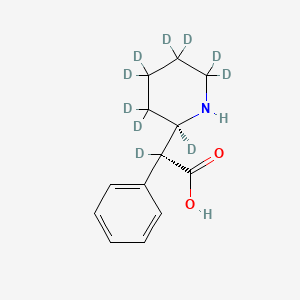
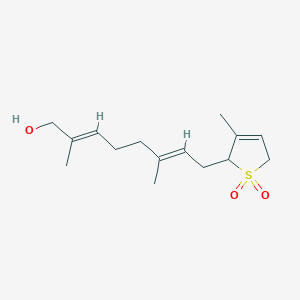
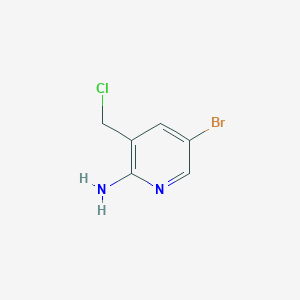
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
